2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
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Description
2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O3S2 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.11333292 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex molecule that incorporates a thiadiazole moiety and a tetrahydroquinoline structure. Both of these components are known for their diverse biological activities. This article explores the biological activity of this compound through a review of relevant literature and research findings.
Structure and Properties
The compound features a thiadiazole ring , which is recognized for its significant biological potential. Thiadiazoles have been associated with various activities, including antimicrobial, antitumor, and anti-inflammatory effects. The tetrahydroquinoline structure contributes to the compound's lipophilicity and ability to cross biological membranes effectively.
Antimicrobial Activity
Research has shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties. For instance, studies indicate that compounds with the thiadiazole ring can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Compound | Microorganism Tested | Activity Observed |
---|---|---|
Thiadiazole Derivative | Staphylococcus aureus | Inhibition observed |
Thiadiazole Derivative | Escherichia coli | Inhibition observed |
Antitumor Activity
The incorporation of the tetrahydroquinoline structure in the compound suggests potential antitumor properties. Tetrahydroquinolines have been documented to exhibit cytotoxic effects against various cancer cell lines . For example, compounds similar to the one have shown effectiveness against human tumor cells in vitro.
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation .
Case Studies and Research Findings
Several studies have focused on synthesizing and testing analogs of 1,3,4-thiadiazoles and tetrahydroquinolines:
- Study on Thiadiazoles : A study synthesized new 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity against Candida albicans and Staphylococcus aureus. Results indicated significant inhibition at low concentrations .
- Tetrahydroquinoline Derivatives : Research on tetrahydroquinoline derivatives revealed their potential as antitumor agents against multiple resistant strains of cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
- In Silico Studies : Computational modeling has been employed to predict the interactions between these compounds and biological targets. Such studies suggest that these compounds can effectively bind to proteins involved in disease pathways .
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-2-29-18-12-6-4-10-16(18)20(28)23-21-24-25-22(31-21)30-14-19(27)26-13-7-9-15-8-3-5-11-17(15)26/h3-6,8,10-12H,2,7,9,13-14H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMDDWAEBKGQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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